molecular formula C14H16ClNO3 B398219 Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate CAS No. 349614-05-7

Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate

Cat. No.: B398219
CAS No.: 349614-05-7
M. Wt: 281.73g/mol
InChI Key: DFQSHQMQHOFSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C14H16ClNO3. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a chlorobenzoyl group attached to the piperidine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate typically involves the acylation of piperidine derivatives. One common method is the reaction of piperidine-4-carboxylate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chlorobenzoyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting neurological disorders and other medical conditions.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate is not fully understood, but it is believed to interact with specific molecular targets within cells. The chlorobenzoyl group may play a role in binding to proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate
  • Methyl piperidine-4-carboxylate
  • 1-(4-chlorobenzyl)piperidine-4-carboxylate

Uniqueness

Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical and biological properties. This differentiates it from other piperidine derivatives, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c1-19-14(18)11-6-8-16(9-7-11)13(17)10-2-4-12(15)5-3-10/h2-5,11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQSHQMQHOFSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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